molecular formula C13H11BrO2 B13997534 Methyl 2-(6-bromonaphthalen-2-yl)acetate

Methyl 2-(6-bromonaphthalen-2-yl)acetate

Cat. No.: B13997534
M. Wt: 279.13 g/mol
InChI Key: BZOQLVKEOCVDHB-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromonaphthalen-2-yl)acetate is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a methyl acetate group. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromonaphthalen-2-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method includes the bromination of 2-naphthol to form 6-bromo-2-naphthol, which is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromonaphthalen-2-yl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a quinone derivative.

Scientific Research Applications

Methyl 2-(6-bromonaphthalen-2-yl)acetate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromonaphthalen-2-yl)acetate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxoindolin-6-yl)acetate
  • Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate
  • Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate

Uniqueness

Methyl 2-(6-bromonaphthalen-2-yl)acetate is unique due to the presence of the bromine atom on the naphthalene ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other compounds lacking the bromine atom.

Properties

IUPAC Name

methyl 2-(6-bromonaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQLVKEOCVDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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